molecular formula C17H16N4OS2 B2738593 Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923107-79-3

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2738593
CAS No.: 923107-79-3
M. Wt: 356.46
InChI Key: OQNDTYVSXFXSEY-UHFFFAOYSA-N
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Description

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperazine ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of pyridazine and piperazine rings further enhances the compound’s potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of thiophene-2-carboxaldehyde with 3-acetylpyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of thiophene, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

thiophen-2-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDTYVSXFXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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